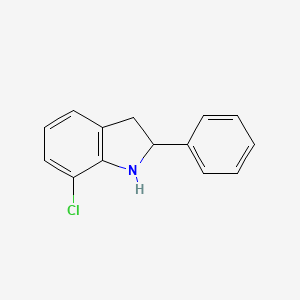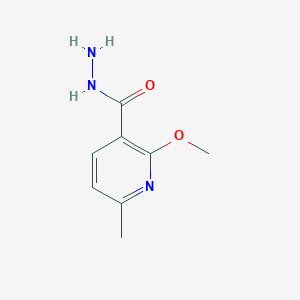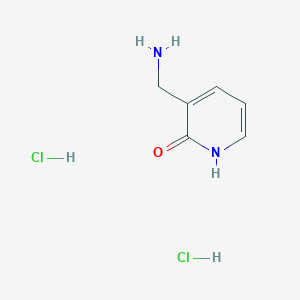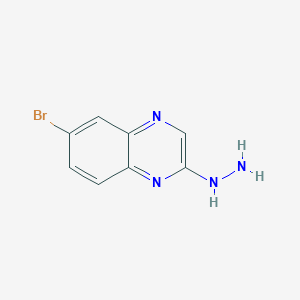
(S)-3-amino-2-benzylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-amino-2-benzylpropan-1-ol is a chiral amino alcohol that has garnered interest in various fields of chemistry and biology. This compound is characterized by its benzyl group attached to the second carbon of the propanol chain, with an amino group on the third carbon. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-benzylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-2-benzylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-2-benzylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium cyanoborohydride (NaBH3CN) in methanol.
Substitution: Thionyl chloride (SOCl2) in chloroform, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: (S)-3-amino-2-benzylpropan-1-one.
Reduction: (S)-3-amino-2-benzylpropanamine.
Substitution: (S)-3-chloro-2-benzylpropan-1-ol, (S)-3-bromo-2-benzylpropan-1-ol.
Scientific Research Applications
(S)-3-amino-2-benzylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-benzylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-amino-2-benzylpropan-1-ol
- 3-amino-2-phenylpropan-1-ol
- 3-amino-2-(4-methylbenzyl)propan-1-ol
Uniqueness
(S)-3-amino-2-benzylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its ®-enantiomer and other similar compounds. The presence of the benzyl group also differentiates it from other amino alcohols, providing unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChI Key |
UZMQSDJABBJHCS-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)

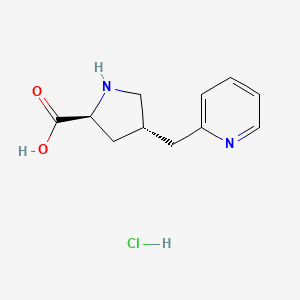

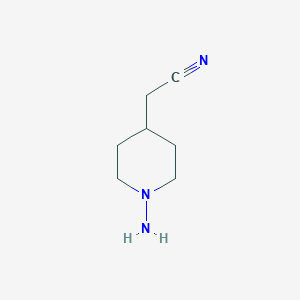
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
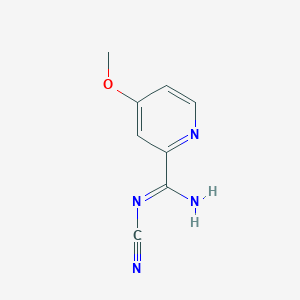
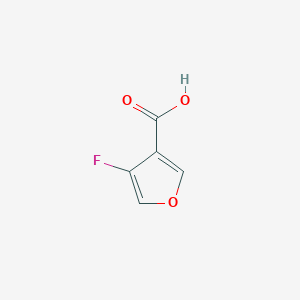
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
